4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This core can be synthesized through a cyclization reaction involving amido-nitriles and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazine derivatives and piperidine-containing molecules. Examples include:
Imidazo[1,2-b]pyridazine derivatives: These compounds share the core structure and may have similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are known for their diverse pharmacological properties.
Uniqueness
What sets 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine apart is its unique combination of functional groups and heterocyclic structures, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H26N4O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C20H26N4O3/c25-20(17-2-1-11-26-17)23-9-7-14(8-10-23)13-27-19-6-5-18-21-16(15-3-4-15)12-24(18)22-19/h5-6,12,14-15,17H,1-4,7-11,13H2 |
InChI Key |
KVJRQZUMCXOSTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.